2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O3 and its molecular weight is 409.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to 2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide, have been extensively studied. These compounds are synthesized through multi-step reactions involving key intermediates like aryloxy groups attached to the C2 of the pyrimidine ring, aiming to find new anticancer agents. The structural elucidation of these compounds relies on spectral data and elemental analysis, indicating their potential in further biological applications (Al-Sanea et al., 2020).
Anticancer Activity
Research into pyrazolo[3,4-d]pyrimidine derivatives has shown that these compounds exhibit a range of biological activities. For instance, a study on the synthesis, characterization, and in vitro antitumor evaluation of new pyrazolo[3,4-d]pyrimidine derivatives highlighted their mild to moderate activity against human breast adenocarcinoma cell lines, with specific compounds demonstrating significant effectiveness (El-Morsy et al., 2017).
Radioligand Imaging Applications
The development of selective radioligands for imaging applications, such as those targeting the translocator protein (18 kDa), involves the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides. These compounds, designed with specific structural features, allow for the labeling with fluorine-18, facilitating in vivo imaging using positron emission tomography. This application underscores the versatility of pyrazolo[3,4-d]pyrimidine derivatives in biomedical research (Dollé et al., 2008).
Antimicrobial Activity
Compounds structurally related to this compound have been evaluated for their antimicrobial properties. Studies have demonstrated the synthesis and antimicrobial activity of novel heterocycles incorporating pyrazole or pyrimidine moieties, revealing that some derivatives exhibit promising antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents (Bondock et al., 2008).
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3/c1-29-17-9-5-3-7-15(17)24-18(27)11-25-12-22-19-13(20(25)28)10-23-26(19)16-8-4-2-6-14(16)21/h2-10,12H,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKRQFRBUKAZJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.